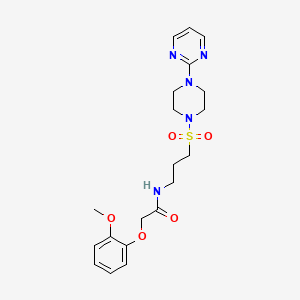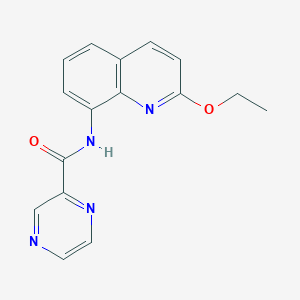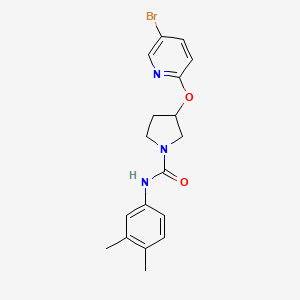
3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a type of heterocyclic amine, and a pyridine ring, which is a basic heterocyclic aromatic organic compound. The presence of the bromine atom indicates that it could be used in various organic reactions as a good leaving group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the bromopyridinyl group, and the coupling of these two components. The exact synthesis process would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would give the molecule a certain degree of rigidity. The bromine atom would add significant weight to the molecule and could influence its reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, the pyrrolidine ring, and the pyridine ring. It could potentially undergo a variety of reactions, including substitution reactions, ring-opening reactions, and others.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, stability under different conditions, and others.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Molecular Docking Studies
The synthesis of related pyridine carboxamide compounds and their characterization using various techniques, including FT-IR, NMR, and X-ray diffraction, has been studied. Computational chemistry methods supported these findings. The nonlinear optical (NLO) properties and molecular docking analyses of these compounds were examined in detail, revealing significant interactions near the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Synthesis and Characterization of Bromopyridine Derivatives
The synthesis and spectroscopic characterization of bromopyridine derivatives have been explored. The structure of these compounds was identified using various spectroscopic methods and confirmed by single-crystal X-ray diffraction studies. The crystal packing of these compounds was stabilized by hydrogen bonds and π…π stacking interactions (Anuradha et al., 2014).
Anticancer and Anti-Inflammatory Applications
The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been reported. These compounds showed potential cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) of these compounds was discussed to understand their potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activity of Pyridine Derivatives
The synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been studied. These newly synthesized compounds were screened in vitro for their antimicrobial activities, demonstrating potential as antimicrobial agents (Gad-Elkareem et al., 2011).
Safety And Hazards
As with any chemical compound, handling “3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide” would require appropriate safety precautions. These could include wearing protective clothing, using proper ventilation, and others.
Zukünftige Richtungen
The future research directions for this compound could include further studies on its synthesis, reactivity, and potential applications. These could be in various fields, depending on the properties of the compound.
Eigenschaften
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-3-5-15(9-13(12)2)21-18(23)22-8-7-16(11-22)24-17-6-4-14(19)10-20-17/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLGSXMAESQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

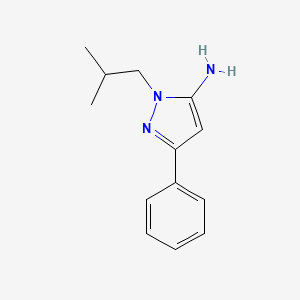
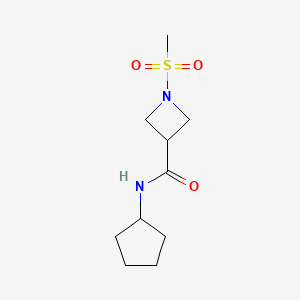
![N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2640116.png)
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2640119.png)
![N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2640120.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2640122.png)
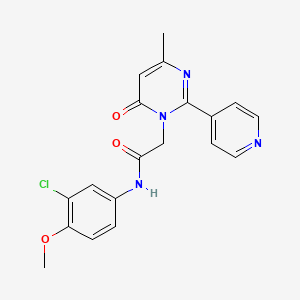
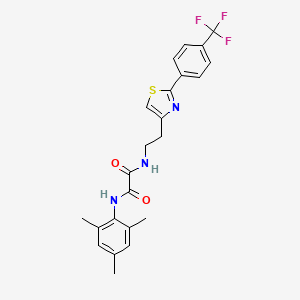
![3-fluoro-4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2640126.png)
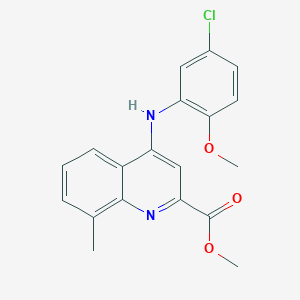
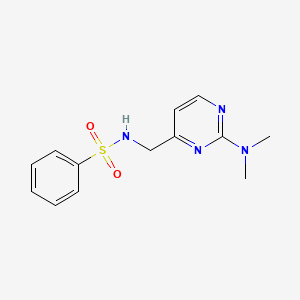
![1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2640132.png)
